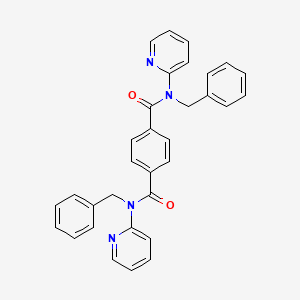
N,N'-dibenzyl-N,N'-di(pyridin-2-yl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of benzyl and pyridinyl groups attached to a benzene-1,4-dicarboxamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with benzylamine and pyridine-2-amine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of the compound.
化学反应分析
Types of Reactions
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzyl and pyridinyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include oxidized amides, reduced amides, and substituted derivatives with various functional groups.
科学研究应用
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action in coordination chemistry and materials science.
相似化合物的比较
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: This compound shares structural similarities but differs in the positioning and type of substituents.
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine: Another related compound with amine groups instead of amide groups.
Uniqueness
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE is unique due to its combination of benzyl and pyridinyl groups attached to a benzene-1,4-dicarboxamide core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C32H26N4O2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
1-N,4-N-dibenzyl-1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C32H26N4O2/c37-31(35(29-15-7-9-21-33-29)23-25-11-3-1-4-12-25)27-17-19-28(20-18-27)32(38)36(30-16-8-10-22-34-30)24-26-13-5-2-6-14-26/h1-22H,23-24H2 |
InChI 键 |
YUGMKSFUAQWVJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11636201.png)
![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11636206.png)
![(5Z)-5-benzylidene-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636208.png)
![3-methyl-1-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636216.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636232.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11636236.png)
![4-(5-{(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11636237.png)

![2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11636248.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636268.png)
![2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11636270.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636276.png)
![(5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11636281.png)
![3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11636285.png)
